molecular formula C7H16O2 B13197436 2-(Methoxymethyl)pentan-1-ol

2-(Methoxymethyl)pentan-1-ol

Cat. No.: B13197436
M. Wt: 132.20 g/mol
InChI Key: HDZYQSZCVZVKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methoxymethyl)pentan-1-ol is an organic compound with the molecular formula C7H16O2. It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the second carbon of a pentane chain. This compound is used primarily in research and development settings and has various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Methoxymethyl)pentan-1-ol typically involves the methoxymethylation of alcohols. One common method is the reaction of primary alcohols with formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. This reaction is carried out under solvent-free conditions at room temperature, which offers advantages such as short reaction times, high product yield, and reusability of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar methoxymethylation processes, but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the process allows for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)pentan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methoxymethyl)pentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The methoxymethyl group can act as a protecting group, preventing unwanted reactions at the alcohol site during multistep synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: An isomer with the formula CH3(CH2)4OH, used as a solvent and in the synthesis of esters.

    2-Methylpentan-1-ol: Another isomer with a similar structure but different functional group positioning.

    2-Methoxymethyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.

Uniqueness

2-(Methoxymethyl)pentan-1-ol is unique due to its specific structure, which combines the properties of both an alcohol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-(methoxymethyl)pentan-1-ol

InChI

InChI=1S/C7H16O2/c1-3-4-7(5-8)6-9-2/h7-8H,3-6H2,1-2H3

InChI Key

HDZYQSZCVZVKPU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CO)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.